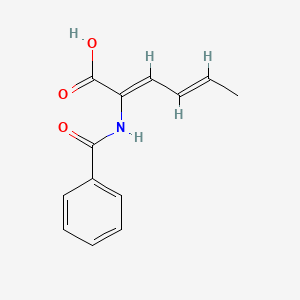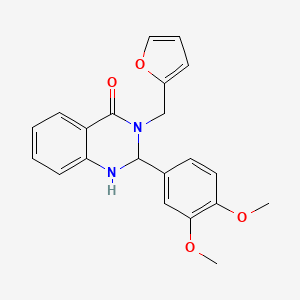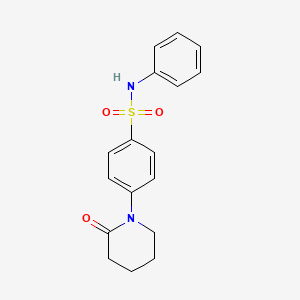![molecular formula C22H26N4OS B5127579 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of BIA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. BIA has been shown to inhibit the activity of enzymes, such as phosphodiesterase and histone deacetylase, which play a role in cell proliferation and differentiation. BIA also modulates the activity of various receptors, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation in the brain, which is beneficial in neurodegenerative diseases such as Alzheimer's disease. BIA also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, BIA has been found to have anti-psychotic effects by modulating the activity of dopamine and serotonin receptors in the brain.
实验室实验的优点和局限性
BIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BIA also has a high degree of selectivity and specificity for its target receptors and enzymes, which makes it a valuable tool for studying various signaling pathways in the body. However, BIA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, BIA has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several future directions for research on BIA. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for BIA in these diseases. Another area of interest is the role of BIA in regulating the immune system. BIA has been shown to have immunomodulatory effects, and further research is needed to determine its potential applications in autoimmune diseases. Finally, BIA has potential applications in the treatment of various cancers, and further studies are needed to determine its efficacy in different types of cancer and its potential for use in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, BIA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BIA in various diseases and to determine its safety and efficacy in clinical settings.
合成方法
The synthesis of BIA involves the reaction of 2-aminobenzothiazole with 4-isopropylphenylacetyl chloride and 1-(4-methylpiperazin-1-yl)propan-2-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
BIA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. BIA also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, BIA has been found to have anti-psychotic effects by modulating the dopamine and serotonin receptors in the brain.
属性
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-16(2)17-7-9-18(10-8-17)23-21(27)15-25-11-13-26(14-12-25)22-24-19-5-3-4-6-20(19)28-22/h3-10,16H,11-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECYBIMBNCFVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile](/img/structure/B5127497.png)
![2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)


![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)

![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)